molecular formula C11H15N3O2 B8402858 2-Amino-6-(4-morpholinyl)benzamide

2-Amino-6-(4-morpholinyl)benzamide

Cat. No.: B8402858
M. Wt: 221.26 g/mol
InChI Key: HSBAHTYFYUQSBZ-UHFFFAOYSA-N
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Description

2-Amino-6-(4-morpholinyl)benzamide is a benzamide derivative featuring a morpholinyl substituent at the 6-position and an amino group at the 2-position of the benzamide core. Benzamides are widely studied in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes such as kinases and acetyltransferases. The morpholinyl group is known to enhance solubility and improve binding affinity to biological targets, as seen in kinase inhibitors like ZM 447439 .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-6-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H15N3O2/c12-8-2-1-3-9(10(8)11(13)15)14-4-6-16-7-5-14/h1-3H,4-7,12H2,(H2,13,15)

InChI Key

HSBAHTYFYUQSBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Morpholinyl-Containing Benzamides

4-Chloro-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride ()
  • Structure : Chloro substituent at the 4-position and a morpholinylethyl group.
  • Properties: The hydrochloride salt form suggests improved solubility compared to non-ionic benzamides.
  • Applications : Likely used in pharmacological studies, though specific activity data is unavailable.
ZM 447439 ()
  • Structure : Contains a methoxyquinazolinyl group and a morpholinylpropoxy chain.
  • Biological Activity : A well-characterized Aurora kinase inhibitor, highlighting the role of morpholinyl groups in kinase binding .
  • Comparison: Unlike 2-Amino-6-(4-morpholinyl)benzamide, ZM 447439 has a bulkier structure, which may influence its selectivity and potency.

Benzamides with Varied Substituents

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
  • Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine.
  • Physical Properties : Melting point = 90°C; characterized by NMR .
  • Comparison : The absence of a morpholinyl group in Rip-B suggests differences in hydrophilicity and target engagement.
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D, )
  • Synthesis : 34% yield using methyl salicylate, indicating lower efficiency than Rip-B.
  • Physical Properties : Higher melting point (96°C) due to hydroxyl group .
  • Comparison : The hydroxyl substituent may enhance hydrogen bonding but reduce metabolic stability compared to morpholinyl groups.
Tenovin-6 ()
  • Structure: Features acetylamino and tert-butyl groups.
  • Biological Activity : Elevates p53 expression (10 µM in MCF-7 cells) and exhibits antitumor efficacy in vivo .
PDK1 Inhibitor ()
  • Structure: Contains 6-[2-Amino-6-(4-morpholinyl)-4-pyrimidinyl]-1H-indazol-3-amine.
  • Activity: Targets phosphoinositide-dependent kinase-1 (PDK1), underscoring the role of morpholinyl groups in kinase inhibition .

Data Table: Key Properties of Analogues

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity Reference
This compound Amino (C2), morpholinyl (C6) Not reported Not given Not specified -
Rip-B N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 80 Unspecified
Rip-D 2-hydroxy substitution 96 34 Unspecified
ZM 447439 Quinazolinyl-morpholinylpropoxy Not reported Not given Aurora kinase inhibitor
Tenovin-6 Acetylamino, tert-butyl Not reported Not given p53 activation, antitumor

Key Findings and Insights

Synthetic Efficiency : Morpholinyl-containing compounds (e.g., ZM 447439) often require multi-step syntheses, whereas simpler benzamides like Rip-B achieve higher yields .

Physicochemical Properties : Hydrochloride salts () and hydroxyl groups (Rip-D) influence solubility and stability, which are critical for drug development.

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